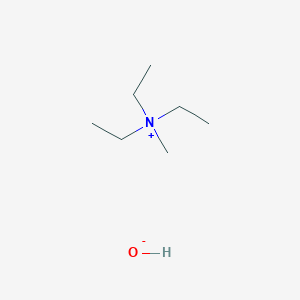

Triethylmethylammonium hydroxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triethyl(methyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJRRCSBKZOLPA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562588 | |

| Record name | N,N-Diethyl-N-methylethanaminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109334-81-8 | |

| Record name | Methyltriethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109334-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-N-methylethanaminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Anion Exchange Metathesis :this Method Involves Reacting Triethylmethylammonium Hydroxide with a Salt Containing the Desired Anion E.g., a Lithium or Sodium Salt . if the Resulting Hydroxide Salt E.g., Lioh or Naoh is Insoluble in the Reaction Solvent, It Precipitates and Can Be Removed by Filtration, Leaving the Pure Ionic Liquid. This Technique is Particularly Useful for Incorporating Complex, Non Protic Anions Like Bis Trifluoromethanesulfonyl Imide Tfsi ⁻ .mdpi.comics Ir.org

The table below illustrates the synthesis of various triethylmethylammonium-based ionic liquids from the hydroxide (B78521) precursor, demonstrating the creation of specific anionic architectures.

Table of Mentioned Compounds

Catalytic Roles of Triethylmethylammonium Hydroxide

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different phases, typically an aqueous phase and an organic phase. Triethylmethylammonium hydroxide (B78521) acts as a classic phase transfer catalyst, enhancing reaction rates by transporting one reactant across the phase boundary to react with the other.

Interfacial Reaction Mechanisms in Two-Phase Systems

In a typical two-phase system involving an aqueous solution of a nucleophile and an organic solution of a substrate, the reaction is often hindered by the insolubility of the reactants in each other's phases. Triethylmethylammonium hydroxide, with its hydrophilic hydroxide ion and lipophilic quaternary ammonium (B1175870) cation, bridges this divide.

The catalytic cycle begins at the interface of the two liquids. The triethylmethylammonium cation ([CH₃(CH₂CH₃)₃N]⁺) pairs with the hydroxide anion (OH⁻) from the aqueous phase. This ion pair possesses sufficient lipophilicity to be extracted into the organic phase. Once in the organic phase, the hydroxide ion is highly reactive due to its poor solvation. It can then deprotonate a substrate or act as a nucleophile itself, initiating the desired chemical transformation. The resulting triethylmethylammonium salt of the product anion then migrates back to the aqueous phase or the interface to repeat the cycle.

A key aspect of this mechanism is the deprotonation of organic substrates at the interface. For instance, in reactions involving carbanion intermediates, the hydroxide ion from the catalyst deprotonates the organic precursor at the interface between the aqueous and organic phases. The resulting organic anion is then shuttled into the organic phase by the triethylmethylammonium cation to react further. mdpi.com This interfacial mechanism is crucial for reactions where the reacting anion is generated in situ.

Applications in Dichlorocyclopropanation Reactions

A notable application of this compound as a phase transfer catalyst is in dichlorocyclopropanation reactions. Dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate, is typically generated from chloroform (B151607) (CHCl₃) using a strong base. In a two-phase system, this compound facilitates the deprotonation of chloroform at the interface of the aqueous sodium hydroxide solution and the organic phase containing the alkene.

The proposed mechanism involves the following steps:

The triethylmethylammonium cation pairs with a hydroxide ion at the interface.

This ion pair deprotonates chloroform in the organic phase to form the trichloromethanide anion (CCl₃⁻).

The trichloromethanide anion, stabilized by the quaternary ammonium cation, eliminates a chloride ion to generate dichlorocarbene.

The electrophilic dichlorocarbene then adds to the double bond of the alkene to form the dichlorocyclopropane derivative.

Enhancement of Reaction Rates and Yields in Heterogeneous Systems

The primary function of this compound in heterogeneous systems is to accelerate reaction rates and improve product yields. By transporting the reacting anion from the aqueous or solid phase into the organic phase, it overcomes the physical barrier that separates the reactants. This leads to a significant increase in the effective concentration of the nucleophile in the organic phase, where the reaction occurs.

The enhanced reactivity of the anion in the organic phase is also a critical factor. Stripped of its hydration shell, the "naked" anion is a much stronger nucleophile or base than its hydrated counterpart in the aqueous phase. This heightened reactivity directly translates to faster reaction rates. Consequently, reactions that would otherwise require high temperatures, long reaction times, or harsh conditions can often be performed under milder conditions with improved outcomes. The use of phase-transfer catalysts like this compound has been shown to be crucial for achieving high yields in various industrial processes. numberanalytics.com

Role in Liquid-Liquid and Solid-Liquid Phase Transfer Systems

This compound is effective in both liquid-liquid and solid-liquid phase transfer catalysis.

In liquid-liquid systems , as described previously, the catalyst shuttles anions from an aqueous phase to an organic phase. This is the classic mode of phase transfer catalysis and is widely applicable to a vast range of reactions, including nucleophilic substitutions, alkylations, and oxidations. The efficiency of the process depends on factors such as the lipophilicity of the catalyst, the stirring rate, and the concentration of the reactants. princeton.edu

In solid-liquid systems , the catalyst facilitates the reaction between a solid salt (the source of the anion) and a substrate dissolved in an organic solvent. The triethylmethylammonium cation complexes with the anion at the surface of the solid salt, forming a lipophilic ion pair that can then dissolve in the organic phase and react with the substrate. This technique is particularly useful for reactions involving salts that are sparingly soluble in organic solvents. Polymer-supported quaternary ammonium salts have also been developed to act as solid-phase transfer catalysts, simplifying catalyst recovery. mdpi.com

Hyperbasic Effect in Aqueous Systems in PTC

The concept of a "hyperbasic" effect in the context of phase transfer catalysis with aqueous hydroxide refers to the observation that the hydroxide ion, when transferred into a non-polar organic solvent by a quaternary ammonium cation, exhibits a much higher basicity than in the aqueous phase. This is due to the lack of solvation of the hydroxide ion in the organic medium.

A study on the Hofmann degradation of quaternary ammonium salts under phase-transfer catalytic conditions indicated that the quaternary ammonium hydroxide was a stronger base in non-polar aprotic solvents compared to the corresponding alkoxide. rsc.org This enhanced basicity, or hyperbasic effect, allows for the deprotonation of very weak carbon acids, which would not be possible with aqueous sodium hydroxide alone. While the term is not exclusively defined for this compound, it is a general phenomenon observed with quaternary ammonium hydroxides in PTC, enabling a broader scope of base-catalyzed reactions. The isomerization of allylbenzene (B44316) to β-methylstyrene is a classic example of a reaction that benefits from this enhanced basicity under PTC/OH⁻ conditions. huji.ac.il

Polymerization Catalysis

This compound also finds application as a catalyst in certain polymerization reactions. Its basic nature and ability to act as an effective initiator or transesterification catalyst are key to its function in this domain.

Patents have disclosed the use of this compound as a component of the catalytic system for the synthesis of polycarbonates through a melt transesterification process. uwb.edu.pl In this process, a dihydroxy compound (like bisphenol A) reacts with a carbonic acid diester (like diphenyl carbonate) at high temperatures. The basic catalyst facilitates the transesterification reaction, leading to the formation of the polycarbonate chain and the elimination of a small molecule byproduct (like phenol).

The general mechanism for base-catalyzed transesterification involves the deprotonation of the dihydroxy compound by the hydroxide catalyst to form a more nucleophilic phenoxide. This phenoxide then attacks the carbonyl carbon of the carbonic acid diester, initiating the polymer chain growth. The catalyst is crucial for achieving a high molecular weight polymer within a reasonable reaction time.

While specific data on the performance of this compound in polymerization is often proprietary and found within patent literature, its inclusion in these documents underscores its utility in the industrial production of polymers. The kinetics of step-growth polymerization, such as in polyesterification, can be influenced by the type of catalyst used, with acid-catalyzed and self-catalyzed reactions showing different kinetic profiles. youtube.comlibretexts.orgyoutube.com

Heterogeneous Catalysis and Photocatalysis

Beyond polymerization, this compound can be employed in the synthesis of solid-state catalysts, where it acts as a templating or structure-directing agent.

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with positively charged brucite-like layers and intercalated anions. magtech.com.cnrsc.org Their composition is highly tunable, making them versatile catalysts and catalyst supports. researchgate.net The synthesis of LDHs often involves co-precipitation of metal salts in an alkaline solution.

Organic molecules can be integrated into LDH structures to control their morphology and properties. researchgate.net this compound can play a dual role in this process.

As a Base: The hydroxide ions provide the necessary alkalinity to precipitate the metal hydroxides that form the LDH layers.

As a Template/Intercalant: The triethylmethylammonium cation can act as a structure-directing agent, influencing the size and shape of the LDH crystallites. researchgate.net Furthermore, the cation can be intercalated between the positively charged brucite-like layers to balance the charge, creating a specific interlayer spacing. Using organic templates like quaternary ammonium salts can prevent the formation of simple hexagonal plate morphologies and lead to more complex structures. researchgate.net

The integration of such organic cations can modify the surface properties of the LDH, such as its hydrophobicity, and the accessibility of catalytic sites within the layered structure, thereby tuning its performance in catalytic applications. researchgate.net

Table 2: Potential Roles of this compound in LDH Synthesis

| Role | Function | Resulting Property |

| Precipitating Agent | Provides OH⁻ ions for the formation of metal hydroxide layers. | Formation of the basic LDH structure. nih.gov |

| Structure-Directing Agent | Influences the nucleation and growth of LDH crystals. | Control over particle morphology and size. researchgate.net |

| Intercalating Anion | The hydroxide anion can be intercalated. | Modifies interlayer spacing. |

| Intercalating Cation | The triethylmethylammonium cation can be co-intercalated with other anions. | Increases interlayer spacing; modifies surface properties (e.g., hydrophobicity). |

Bi-functional electrocatalysts are materials capable of catalyzing two different reactions, often the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) for water splitting. Layered double hydroxides, particularly those containing transition metals like Ni and Fe, are known to be effective OER electrocatalysts in alkaline media. researchgate.netresearchgate.net

The performance of these electrocatalytic systems depends not only on the solid catalyst but also on the electrolyte. Quaternary ammonium hydroxides have been investigated as electrolytes for electrochemical applications. For instance, polymer-gel electrolytes made with tetraethylammonium (B1195904) hydroxide (a close analog of this compound) and poly(vinyl alcohol) have been shown to offer high ionic conductivity and better environmental stability compared to traditional KOH electrolytes in electrochemical capacitors. rsc.org This improved stability is attributed to the water retention capability of the quaternary ammonium hydroxide. rsc.org

Therefore, this compound could potentially enhance bi-functional electrocatalytic systems in several ways:

As the alkaline electrolyte, providing the necessary hydroxide ions for the OER mechanism.

By improving the ionic conductivity at the electrode-electrolyte interface.

By enhancing the stability of the system, particularly in preventing dehydration of polymer-based electrolytes.

Applications in Advanced Materials Science and Engineering

Functional Electronic and Optical Materials

Organic-inorganic hybrid (OIH) materials are a class of compounds that combine organic cations with inorganic anions, often forming perovskite-like structures. These materials are of great interest for their diverse and tunable properties, including structural phase transitions, which can lead to switchable dielectric, optical, or ferroelectric behaviors. nih.gov A common structure for these materials is [Amine]₂[MX₄], where M is a divalent metal (like Mn, Co, Cd) and X is a halogen (Cl, Br, I). nih.gov

While specific research detailing a hybrid material based on the triethylmethylammonium cation was not prominent in the searched literature, the principles governing this class of materials would apply. The substitution of a different organic cation, such as triethylmethylammonium, would alter the crystal packing and the temperatures at which phase transitions occur, thereby tuning the material's physical properties.

The properties of organic-inorganic hybrid materials are strongly linked to their crystal structure, including the voids or spaces occupied by the organic cations. By carefully selecting the organic cation, researchers can "engineer" the internal structure of the material to control its functional responses. The dielectric constant of these materials, for instance, is influenced by the polarizability and rotational freedom of the organic cations within the inorganic framework. nih.gov

At low frequencies, the dielectric constant can be high due to the contribution of various polarization effects, including the orientation of the organic dipoles and space charges. nih.gov As the frequency increases, these contributions diminish, causing the dielectric constant to decrease. nih.gov Temperature also plays a critical role; as temperature rises, the organic cations gain more thermal energy, which can trigger a phase transition to a state with higher symmetry and different dielectric properties. nih.gov This switchable dielectric behavior is a key feature for applications in sensors and electronic components. nih.gov

Electrochemical Applications

The triethylmethylammonium cation is a key component in ionic liquids developed for electrochemical applications. An ionic liquid based on triethylmethylammonium chloride (N₂₂₂₁Cl) has been successfully used as an electrolyte additive to improve the performance of zinc-iodine (Zn-I₂) batteries. rsc.org The presence of the triethylmethylammonium cation in the electrolyte helps to inhibit the growth of zinc dendrites on the anode and suppress the shuttling of I₃⁻ ions between the electrodes. rsc.org These two effects are critical for enhancing the stability and cycle life of the battery. rsc.org

Table 2: Performance of Zinc-Iodine Battery with Triethylmethylammonium Additive

| Electrolyte | Key Benefits | Performance Outcome | Source |

| Standard Electrolyte | - | Prone to dendrite growth and ion shuttling | rsc.org |

| Electrolyte with N₂₂₂₁Cl Additive | Inhibits Zn dendrites, Reduces I₃⁻ shuttling | Significantly improved cycle life | rsc.org |

Development of Lactic Acid-Based Electrolytes for Energy Storage

Ionic liquids based on organic acids are being explored as novel electrolytes for thermal energy storage. Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy (latent heat) during a phase transition (e.g., from solid to liquid). nih.govresearchgate.net This property makes them ideal for storing solar energy or waste heat. nih.gov

Researchers have developed a new family of PCMs based on lactate (B86563) anions combined with organic cations. nih.govresearchgate.net For example, ionic liquids such as 2-hydroxyethylammonium lactate have been synthesized and mixed with stearic acid to create high-performance PCMs. nih.govresearchgate.net These materials exhibit desirable melting points for intermediate-temperature applications and possess high latent heat storage capacity. researchgate.net The development of these lactate-based ionic liquids represents an environmentally friendly approach to thermal energy storage, with potential applications in solar power systems to provide energy even when sunlight is not available. nih.gov

Environmental Remediation Processes

The chemical characteristics of Triethylmethylammonium hydroxide (B78521) make it a candidate for several environmental remediation strategies. Its strong basicity is a key factor in its ability to neutralize acidic substances, while its role as a conditioning agent can improve the performance of materials designed for pollutant capture.

Neutralization of Acidic Waste Streams

As a strong organic base, Triethylmethylammonium hydroxide is capable of neutralizing acidic waste streams. chemkente.com The hydroxide ions (OH-) it provides in solution react with the hydrogen ions (H+) from acidic waste in a classic acid-base neutralization reaction, forming water and the corresponding salt. This property is fundamental to its potential application in treating industrial effluents that are often acidic in nature.

While detailed research specifically on the large-scale application of this compound for industrial acidic waste neutralization is not extensively documented in publicly available literature, its function as a pH-adjusting agent in chemical synthesis is well-established. chemkente.comresearching.cn For instance, it is used to control the pH during the synthesis of vanadyl phosphate, a process that requires precise pH conditions. researching.cn This capability is analogous to the requirements for neutralizing acidic wastewater.

Furthermore, this compound has been identified as a component in solutions designed for the capture of acidic gases, such as carbon dioxide (CO2), from flue gas. habitablefuture.orggoogle.com In these applications, the basic nature of the hydroxide facilitates the absorption of the acidic gas, effectively neutralizing it and removing it from the gas stream. This process is a critical aspect of mitigating greenhouse gas emissions from industrial sources. google.com

Improvement of Pollutant Removal Efficacy

A more specifically documented application of this compound in environmental remediation is its use in enhancing the removal of certain pollutants, notably in the extraction of uranium from seawater. Research has shown that conditioning amidoxime-based adsorbents with alkaline solutions can significantly improve their uranium uptake capacity. science.govscience.gov

Amidoxime-based adsorbents are specialized materials designed to selectively capture uranyl ions from water. The performance of these materials can be enhanced through a process called alkaline conditioning. In this process, the adsorbent is treated with a basic solution, which modifies its surface chemistry to be more favorable for uranium binding. researchgate.netosti.gov

Studies have investigated the use of various alkaline agents for this purpose, including this compound (TEMAOH). science.govscience.gov Research has indicated that TEMAOH can be an effective conditioning agent for these adsorbents. science.govscience.gov The conditioning process with TEMAOH helps to create more active sites on the adsorbent material, leading to a higher efficiency in capturing uranium ions from seawater. science.govscience.gov While sodium hydroxide (NaOH) has been identified as a highly effective and cost-efficient reagent for this conditioning process, the investigation of organic bases like TEMAOH highlights the ongoing research into optimizing these critical environmental technologies. science.govscience.gov

The table below presents a summary of various tetraalkylammonium hydroxides, including this compound, that have been studied for the alkaline conditioning of amidoxime-based adsorbents for uranium uptake.

| Compound Name | Abbreviation | Application in Adsorbent Conditioning |

| This compound | TEMAOH | Used for alkaline conditioning of amidoxime-based adsorbents to enhance uranium uptake. science.govscience.gov |

| Tetramethylammonium (B1211777) hydroxide | TMAOH | Investigated as a conditioning agent for amidoxime-based adsorbents. science.govscience.gov |

| Tetraethylammonium (B1195904) hydroxide | TEAOH | Studied for its role in the alkaline conditioning of uranium adsorbents. science.govscience.gov |

| Tetrapropylammonium hydroxide | TPAOH | Researched as a conditioning agent for amidoxime-based materials. science.govscience.gov |

| Tetrabutylammonium (B224687) hydroxide | TBAOH | Explored for its use in the alkaline treatment of adsorbents for uranium extraction. science.govscience.gov |

| Sodium hydroxide | NaOH | A common and effective reagent for conditioning amidoxime-based adsorbents. science.govscience.gov |

| Potassium hydroxide | KOH | Also used as a conditioning agent for these types of adsorbents. science.govscience.gov |

Mechanistic and Theoretical Investigations of Triethylmethylammonium Hydroxide Reactivity

Computational Chemistry Approaches

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms at a molecular level. For triethylmethylammonium hydroxide (B78521), these methods offer insights into reaction pathways, solvent effects, and the fundamental nature of the chemical interactions involving the triethylmethylammonium cation and the hydroxide anion.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting the degradation pathways of quaternary ammonium (B1175870) cations, which are structurally similar to the triethylmethylammonium cation.

Research on substituted trimethylammonium cations, which serve as analogs for more complex quaternary ammonium compounds, has shown that degradation in the presence of hydroxide ions primarily follows two major pathways: the Hofmann elimination (E2) and the nucleophilic substitution (SN2) reaction. DFT calculations have revealed that when β-hydrogens are available on the alkyl chains, the Hofmann elimination pathway is often the most likely route for degradation. wikipedia.org The stability of the cation is influenced by the length of the carbon chain and the number of hydrogens available for elimination. wikipedia.org

The following table summarizes the key degradation pathways for quaternary ammonium cations as investigated by DFT.

| Degradation Pathway | Description | Key Factors |

| Hofmann Elimination (E2) | A concerted elimination reaction where a hydroxide ion removes a β-hydrogen, leading to the formation of an alkene and a tertiary amine. | Presence of β-hydrogens, steric hindrance around the ammonium center. wikipedia.org |

| Nucleophilic Substitution (SN2) | A direct attack of the hydroxide nucleophile on an α-carbon of the alkyl group, displacing the tertiary amine as a leaving group. | Steric accessibility of the α-carbon. numberanalytics.com |

| Ylide Formation | Abstraction of a proton from an α-carbon by a hydroxide ion to form a neutral ylide intermediate, which can then undergo further reaction. | Acidity of the α-protons. numberanalytics.com |

These DFT studies provide a foundational understanding of the likely reactive pathways for triethylmethylammonium hydroxide, suggesting that it would also be susceptible to both Hofmann elimination (from the ethyl groups) and SN2 attack (at the methyl or ethyl groups).

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations provide critical insights into the interactions between the quaternary ammonium cation, the hydroxide anion, and the surrounding solvent molecules, which are crucial for understanding its reactivity.

Simulations of quaternary ammonium cations in the presence of hydroxide ions have demonstrated the significant role of hydration. At low hydration levels, there is a higher tendency for the formation of tight ion pairs between the quaternary ammonium cation and the hydroxide anion. This close association can facilitate the degradation of the cation. researchgate.net Conversely, when sufficient water molecules are present (typically more than four water molecules per ion pair), the hydroxide ions are preferentially solvated by water, which increases the stability of the quaternary ammonium cation. researchgate.net

MD simulations have also been employed to study the transport mechanisms of water and hydroxide ions in anion exchange membranes functionalized with quaternary ammonium groups. These studies reveal that the length of the alkyl side chains on the ammonium cation can influence the diffusivity of both water and hydroxide ions. libretexts.org The simulations show complex "hopping" and "caging" motions of the ions, which are dependent on temperature and water content. libretexts.org

The table below illustrates the effect of hydration on the interaction between a quaternary ammonium cation (Q+) and a hydroxide anion (OH-), as suggested by MD simulations.

| Hydration Level | Dominant Interaction | Consequence |

| Low | Direct Q+...OH- ion pairing | Increased rate of cation degradation. |

| High | Solvated OH- ions (OH-(H2O)n) | Increased stability of the cation. |

These findings from MD simulations are critical for understanding the reactivity of this compound in different solvent environments, particularly in phase transfer catalysis where the interfacial region has a lower water content.

Quantum mechanical (QM) analyses provide a fundamental understanding of the electronic interactions that govern the reactivity of molecules. For this compound, QM methods can be used to analyze the nature of the bonding and non-bonding interactions between the cation and the hydroxide ion, as well as with other molecules in the system.

One important aspect of the triethylmethylammonium cation's interactions is its ability to engage in cation-π interactions. High-level QM calculations on methylated ammonium ions have been used to quantify these interactions with aromatic systems. researchgate.net While not directly related to hydroxide attack, these studies provide insight into the electronic nature of the cation and its ability to interact with other species, which is relevant in the context of its use as a phase transfer catalyst where it interacts with various organic substrates.

QM calculations are also essential for understanding the mechanism of hydroxide attack on tetraalkylammonium cations. These calculations can determine the transition state geometries and activation energies for reactions such as SN2 and Hofmann elimination. numberanalytics.comlibretexts.org For the SN2 reaction, the rate is dependent on the concentrations of both the haloalkane (substrate) and the nucleophile (hydroxide). libretexts.orgopenstax.org The reaction proceeds through a concerted, one-step mechanism involving a backside attack by the nucleophile. libretexts.orgopenstax.org

The Hofmann elimination is an E2 reaction that typically occurs when a quaternary ammonium hydroxide is heated. wikipedia.org It is characterized by its regioselectivity, often favoring the formation of the less substituted alkene (Hofmann's rule), which is attributed to the steric bulk of the leaving group. wikipedia.orgbyjus.comnumberanalytics.com

The following table summarizes key aspects of the SN2 and Hofmann elimination reactions relevant to this compound.

| Reaction Type | Key Features |

| SN2 | Bimolecular, second-order kinetics, concerted mechanism, inversion of stereochemistry. libretexts.orgopenstax.org |

| Hofmann Elimination | E2 mechanism, typically requires heat, favors the formation of the least substituted alkene (Hofmann's rule). wikipedia.orgbyjus.comnumberanalytics.com |

These quantum mechanical insights are crucial for a comprehensive understanding of the chemical behavior of this compound.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and energy changes associated with the chemical reactions of this compound. This information is vital for its practical application, particularly in phase transfer catalysis.

This compound is often used as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). The kinetics of such reactions are complex and depend on several factors.

Kinetic studies of hydroxide ion-initiated reactions under PTC conditions, often using analogous quaternary ammonium salts like triethylbenzylammonium chloride, have been reported. For instance, the dichlorocarbene (B158193) addition to styrene (B11656) using aqueous sodium hydroxide and a phase transfer catalyst follows pseudo-first-order kinetics when the hydroxide and the organic substrate are in excess. researchgate.net The reaction rate is influenced by the stirring speed, the concentration of the catalyst, the concentration of the aqueous hydroxide, the substrate concentration, and the temperature. researchgate.net An increase in the stirring speed generally increases the reaction rate up to a certain point, beyond which the rate becomes independent of stirring, indicating that the reaction is no longer limited by mass transfer between the phases. researchgate.net

In the isomerization of allylbenzene (B44316) under PTC conditions with hydroxide ions, the reaction rate has been shown to be dependent on the structure of the quaternary ammonium catalyst. huji.ac.il The lipophilicity of the catalyst plays a crucial role in its ability to transfer the hydroxide ion into the organic phase. huji.ac.il

The table below outlines the key parameters that influence the kinetics of phase transfer catalyzed reactions involving quaternary ammonium hydroxides.

| Parameter | Effect on Reaction Rate |

| Catalyst Concentration | Generally, the rate increases with increasing catalyst concentration up to a certain limit. huji.ac.il |

| Hydroxide Concentration | The rate is highly dependent on the aqueous hydroxide concentration. huji.ac.il |

| Stirring Speed | The rate increases with stirring speed until the reaction is no longer mass-transfer limited. researchgate.net |

| Catalyst Structure | The lipophilicity and steric properties of the catalyst affect its efficiency. huji.ac.il |

| Temperature | An increase in temperature generally increases the reaction rate, as described by the Arrhenius equation. |

Kinetic modeling of these systems often involves accounting for both the chemical reaction steps and the mass transfer processes between the phases.

The thermodynamics of hydroxide ion-initiated processes are crucial for understanding the feasibility and energy profile of reactions involving this compound. The key thermodynamic parameter in this context is the activation energy (Ea), which represents the minimum energy required for a reaction to occur. libretexts.orgcoventry.ac.uk

For the degradation of quaternary ammonium cations, the activation energies for the SN2 and Hofmann elimination pathways determine the relative rates of these competing reactions. A lower activation energy corresponds to a faster reaction rate at a given temperature. libretexts.org The thermodynamics of the reaction are also influenced by the stability of the reactants, transition states, and products. libretexts.org

In phase transfer catalysis, the thermodynamics of the ion exchange process between the hydroxide ion and the counter-ion of the catalyst in the organic phase are important. The extraction of the highly hydrophilic hydroxide ion into a nonpolar organic phase is generally thermodynamically unfavorable. huji.ac.il However, the use of a lipophilic quaternary ammonium cation like triethylmethylammonium can overcome this barrier to some extent. huji.ac.il

The Arrhenius equation describes the relationship between the rate constant (k) of a reaction and the activation energy (Ea):

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. coventry.ac.uk This equation highlights the exponential dependence of the reaction rate on the activation energy and temperature.

The following table provides a conceptual overview of the thermodynamic considerations for reactions involving this compound.

| Thermodynamic Aspect | Description |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to proceed. Lower Ea leads to a faster reaction. libretexts.org |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. Exothermic reactions (negative ΔH) release heat, while endothermic reactions (positive ΔH) absorb heat. |

| Reaction Entropy (ΔS) | The change in the degree of disorder or randomness during a reaction. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction. |

While specific thermodynamic data for reactions involving this compound are not extensively reported in the literature, the principles outlined above, derived from studies of analogous systems, provide a solid framework for understanding its thermodynamic behavior.

Fundamental Mechanistic Elucidation

The reactivity of this compound in various chemical systems is governed by fundamental mechanistic principles that dictate its behavior as a base and a phase-transfer catalyst. Understanding these mechanisms is crucial for optimizing its application in synthesis and materials science.

Interfacial vs. Extraction Mechanisms in PTC

In the realm of phase-transfer catalysis (PTC), particularly in reactions initiated by hydroxide ions, two primary mechanisms are the subject of extensive investigation: the Starks' extraction mechanism and the Makosza interfacial mechanism. ias.ac.inhuji.ac.il The operative pathway for a given reaction system, including those utilizing this compound, is influenced by factors such as the structure of the catalyst, the nature of the reactants, and the reaction conditions. ias.ac.inhuji.ac.il

The Starks' extraction mechanism posits that the quaternary ammonium cation (Q⁺), in this case, triethylmethylammonium ([TEMAH]⁺), extracts the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. huji.ac.il This forms an ion pair, [TEMAH]⁺OH⁻, which is soluble in the organic medium and acts as the reactive base. huji.ac.il The efficiency of this mechanism is highly dependent on the lipophilicity of the quaternary ammonium cation; more lipophilic cations are more effective at transporting the hydrophilic hydroxide ion into the organic phase. nih.gov

Conversely, the Makosza interfacial mechanism proposes that the deprotonation of the organic substrate occurs at the interface between the aqueous and organic phases. ias.ac.inhuji.ac.il The role of the phase-transfer catalyst in this model is to transport the resulting organic anion from the interface into the bulk organic phase, where it can then react. ias.ac.inhuji.ac.il This mechanism is often invoked for reactions where the organic substrate is sufficiently acidic to be deprotonated at the interface, such as in the generation of dichlorocarbene from chloroform (B151607). ias.ac.in

For reactions like the dichlorocyclopropanation of styrene, which can be catalyzed by quaternary ammonium salts in the presence of concentrated sodium hydroxide, the Makosza mechanism is considered a viable pathway. ias.ac.in The choice between these mechanisms is not always clear-cut and can be a subject of debate for specific PTC/OH⁻ systems. huji.ac.il The kinetic details of a reaction, including its dependence on stirring rate, catalyst concentration, and the structure of the catalyst, can provide evidence for the predominant mechanism. huji.ac.il For instance, a strong dependence on the catalyst's ability to extract hydroxide ions would support the Starks' mechanism, while a process dominated by interfacial reaction rates would align with the Makosza model. huji.ac.ilnih.gov

The structure of triethylmethylammonium, with three ethyl groups and one methyl group, provides a degree of lipophilicity that allows it to function as a phase-transfer catalyst. Its effectiveness in a given reaction will be a balance between its ability to be transported into the organic phase and its capacity to interact at the interface.

Understanding the Hyperbasic Effect in Aqueous Systems

Quaternary ammonium hydroxides, including this compound, are known to be strong bases in aqueous solutions. alfa-chemistry.com This is attributed to their high degree of ionic dissociation, which results in a high concentration of hydroxide ions. alfa-chemistry.com The term "hyperbasic effect" can be used to describe the enhanced basicity observed in these systems, which can surpass that of conventional inorganic bases like sodium hydroxide or potassium hydroxide under certain conditions.

This enhanced basicity arises from the nature of the quaternary ammonium cation. Unlike metal cations, the large, organic cation of triethylmethylammonium disrupts the normal hydrogen-bonding network of water. This can lead to a more "naked" and, therefore, more reactive hydroxide ion. Furthermore, in concentrated solutions, the sheer number of dissociated ions contributes to a highly alkaline environment.

| Compound | Abbreviation | pKb | Reference |

| Tetraethylammonium (B1195904) hydroxide | TEAOH | -1.75 | researchgate.net |

| Tetrabutylammonium (B224687) hydroxide | TBAOH | -0.56 | researchgate.net |

| Tetramethylammonium (B1211777) hydroxide | TMAH | 4.2 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Based on these trends, it can be inferred that this compound is a strong base, likely with a pKb value that reflects the influence of its three ethyl groups and one methyl group. The hyperbasic nature of these compounds is a key factor in their utility in various chemical transformations that require a strong base in an aqueous or biphasic system.

Investigations into Ionic Dissociation and Transport Phenomena

The behavior of this compound in solution is fundamentally linked to its ionic dissociation and the subsequent transport of its constituent ions. As a quaternary ammonium salt, it is expected to be highly ionized in aqueous solutions. alfa-chemistry.com This high degree of dissociation is a prerequisite for its function as a strong base and an effective phase-transfer catalyst.

Studies on analogous quaternary ammonium hydroxides provide insight into the ionic conductivity and transport properties of these electrolytes. For example, in aqueous solutions, both tetramethylammonium hydroxide (TMAH) and tetraethylammonium hydroxide (TEAOH) exhibit ionic conductivities comparable to that of potassium hydroxide (KOH), despite the larger size of the organic cations which might be expected to limit their mobility. researchgate.net This is attributed to their strong ionic dissociation. researchgate.net In contrast, tetrabutylammonium hydroxide (TBAOH) shows lower ionic conductivity due to its larger size and a comparatively lower degree of ionic dissociation. researchgate.net

| Electrolyte (1M) | Ionic Conductivity | Relative Capacitance | Reference |

| KOH | High | High | researchgate.net |

| TMAOH | Comparable to KOH | Comparable to KOH | researchgate.net |

| TEAOH | Comparable to KOH | Comparable to KOH | researchgate.net |

| TBAOH | Lowest | Lowest | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These findings suggest that the transport of triethylmethylammonium and hydroxide ions in solution is efficient, making it a suitable electrolyte for applications such as electrochemical capacitors. rsc.org The transport phenomena are also critical in its role as a kinetic hydrate (B1144303) inhibitor, where the quaternary ammonium cations can delay the formation of gas hydrates. nih.gov The efficacy of this inhibition is related to the alkyl chain length, which affects the adsorption of the cation onto the hydrate surface. nih.gov

Analytical Research Methodologies Applied to Triethylmethylammonium Hydroxide Systems

Spectroscopic Techniques for In-Situ Monitoring

Spectroscopic methods are pivotal for real-time analysis of chemical processes, offering non-destructive and continuous data on reaction kinetics and structural changes.

Near-Infrared (NIR) Spectroscopy for Reaction Condition Monitoring

Near-Infrared (NIR) spectroscopy is a powerful technique for the in-situ monitoring of chemical reactions, including those involving quaternary ammonium (B1175870) hydroxides. It allows for continuous, non-destructive measurement of analyte concentrations in real-time. While specific studies detailing the use of NIR for monitoring Triethylmethylammonium hydroxide (B78521) reactions are not prevalent in published literature, the methodology has been successfully applied to its close analog, Tetramethylammonium (B1211777) hydroxide (TMAH).

In a typical application for monitoring TMAH levels in water, which is critical in processes like semiconductor wafer development, NIR spectroscopy provides a feasible and rapid analysis. For many reactions, maintaining a precise concentration is crucial. A feasibility study on aqueous TMAH solutions demonstrated that NIR spectroscopy could reliably measure concentration levels with a high degree of precision. This is achieved by correlating changes in the NIR spectra, particularly the water bands that are sensitive to dissolved ions, with the concentration of the hydroxide compound. The analysis is rapid, often taking less than a minute, which enables proactive process control. Given the structural similarity between Triethylmethylammonium hydroxide and TMAH, a similar NIR spectroscopic approach is expected to be applicable for monitoring its concentration in solution during synthesis or other applications.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation in Polymerization and Solution Systems

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the structure of molecules and monitoring changes in materials interacting with this compound (TEMAOH).

In the context of material science, TEMAOH is used as an organic structure-directing agent (OSDA) in the synthesis of zeolites and as a conditioning agent for adsorbents designed for specific applications like uranium extraction from seawater. csic.esosti.govornl.gov While the primary role of analysis is often to characterize the final material, the techniques provide indirect evidence of the hydroxide's function.

NMR Spectroscopy: Both solid-state and solution NMR are utilized. In zeolite synthesis, ¹³C NMR is used to confirm the identity and integrity of the triethylmethylammonium cation prior to its use as an OSDA. csic.es After synthesis or material treatment, Solid-State NMR (e.g., ²⁹Si MAS NMR) is employed to study the framework of the resulting material, providing insights into how the OSDA directed the crystallization. csic.es Similarly, in studies involving adsorbent conditioning, NMR analysis helps identify the chemical transformation of functional groups on the adsorbent's surface, such as the hydrolysis of amidoxime (B1450833) groups to carboxylates, a reaction facilitated by the alkaline nature of TEMAOH. ornl.govresearchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is frequently used to monitor the chemical changes in a substrate after treatment with TEMAOH. For instance, in the conditioning of amidoxime-based polymer fibers, FTIR spectra reveal the appearance of carboxylate peaks, confirming the hydrolysis reaction induced by the hydroxide. osti.govresearchgate.net Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) is another IR-based method suggested for studying the specific interactions between TEMAOH and substrates like cellulose. These spectroscopic methods are crucial for understanding the mechanistic role of this compound in modifying and synthesizing materials.

Chromatographic and Mass Spectrometric Analyses

Chromatographic techniques coupled with mass spectrometry provide highly sensitive and selective methods for the separation, identification, and quantification of this compound in various matrices.

Ion Chromatography (IC) and Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Quantitative Determination

The quantitative determination of quaternary ammonium compounds (QACs) like this compound is essential for process control and environmental monitoring. Ion Chromatography (IC) and Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) are primary methods for this purpose.

While specific validated methods for this compound are not widely published, extensive research on the closely related Tetramethylammonium hydroxide (TMAH) establishes a clear analytical framework.

Ion Chromatography (IC): IC is a robust method for quantifying ionic species. For TMAH analysis, a cation exchange column is typically used with an acidic eluent (e.g., sulfuric acid or methanesulfonic acid). science.gov Detection is commonly achieved via suppressed conductivity. The method is accurate and can be tailored for different concentration ranges. For instance, in the analysis of TMAH, a linear range from 0.3 to 100 µg/mL has been demonstrated. oup.com

UPLC-HRMS: This technique offers superior sensitivity and selectivity compared to IC. UPLC provides rapid separation, while HRMS allows for the precise mass identification of the target ion (the triethylmethylammonium cation, in this case), confirming its identity and distinguishing it from matrix interferences. For the analogous TMA⁺ ion, UPLC-HRMS methods have achieved very low detection limits, with a linear range as low as 0.002 to 1 µg/mL. oup.com

The table below summarizes typical performance characteristics for the analysis of the analogous compound TMAH, which could serve as a starting point for developing a method for this compound.

| Technique | Analyte (Analogue) | Linear Range (µg/mL) | Correlation Coefficient (R²) | Recovery Rate | Reference |

|---|---|---|---|---|---|

| Ion Chromatography (IC) | Tetramethylammonium Ion (TMA⁺) | 0.3 - 100 | 0.9998 | 116.6% | oup.com |

| UPLC-HRMS | Tetramethylammonium Ion (TMA⁺) | 0.002 - 1 | 0.996 | 90.6% | oup.com |

Thermochemolysis-Gas Chromatography/Mass Spectrometry (GC/MS) for Organic Molecule Analysis in Complex Matrices

Thermochemolysis, often paired with GC/MS, is a derivatization technique used to analyze complex, non-volatile organic macromolecules by breaking them down into smaller, more volatile fragments suitable for GC analysis. The most common reagent for this purpose is Tetramethylammonium hydroxide (TMAH), which facilitates thermally assisted hydrolysis and methylation (THM). science.gov

This compound (TEMAOH) is not widely used as a thermochemolysis reagent. However, its properties suggest it could function in a similar capacity, though with some differences. Compared to TMAH, the bulkier cationic structure of TEMAOH could potentially lead to lower derivatization efficiency for sterically hindered functional groups. Conversely, its greater hydrophobicity might enhance the extraction and derivatization of nonpolar analytes. Comparative studies using GC/MS would be necessary to fully evaluate its efficacy and derivatization yields relative to the well-established TMAH.

Separately, GC/MS is a viable technique for analyzing quaternary ammonium compounds themselves. When injected into a hot GC inlet (e.g., 250 °C), these non-volatile ionic compounds undergo a Hofmann elimination reaction, decomposing into a tertiary amine and an alkene. american.edu The resulting volatile tertiary amine (e.g., triethylamine (B128534) from TEMAOH) can then be separated by the GC column and identified by the mass spectrometer, allowing for the indirect analysis of the original quaternary ammonium compound. american.edu

Application of LC-MS/MS in Wastewater Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying trace levels of organic contaminants, including quaternary ammonium compounds (QACs), in complex environmental matrices like wastewater. The analysis of QACs in wastewater is challenging due to their ionic nature and the presence of numerous interfering substances.

An analytical strategy for QACs in wastewater typically involves the following steps:

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate the QACs from the water sample while removing interfering matrix components. For cationic compounds like this compound, cation-exchange SPE cartridges are effective.

LC Separation: Reversed-phase liquid chromatography is often employed, sometimes with the addition of an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase to improve the retention and peak shape of the charged analytes. acs.org

MS/MS Detection: Tandem mass spectrometry, particularly using a triple quadrupole or Q-TOF instrument, provides excellent selectivity and sensitivity. acs.org The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the Triethylmethylammonium cation) is selected, fragmented, and one or more specific product ions are monitored. This highly specific detection scheme minimizes false positives from the complex wastewater matrix.

While specific methods for this compound in wastewater are not prominent in the literature, the general approach has been successfully applied to numerous other QACs in environmental and forensic samples, achieving detection limits in the low ng/L to ng/g range. acs.org

Other Advanced Characterization Methods

X-ray Diffraction (XRD) for Crystallinity and Polymorphism Studies

X-ray Diffraction (XRD) is a fundamental analytical technique used to investigate the atomic and molecular structure of materials. It is particularly valuable for determining the crystalline properties of a compound, such as this compound. When a material is crystalline, its atoms are arranged in a highly ordered, repeating pattern known as a crystal lattice. When X-rays are directed at a crystalline sample, they are diffracted at specific angles determined by the spacing of the planes in the crystal lattice, in accordance with Bragg's Law (nλ = 2d sinθ). utah.edu The resulting diffraction pattern displays a series of sharp, high-intensity peaks at specific diffraction angles (2θ). utah.eduresearchgate.net The position and intensity of these peaks serve as a unique fingerprint for a specific crystalline solid.

In contrast, amorphous materials lack long-range atomic order, resulting in a broad, diffuse scattering feature in the diffraction pattern, often called an "amorphous halo". utah.edu Many substances, described as semi-crystalline, contain both crystalline and amorphous regions. utah.edu For these materials, the XRD pattern is a superposition of sharp peaks on a broad halo. The degree of crystallinity, or the weight fraction of the crystalline portion, can be quantified by comparing the integrated area of the crystalline peaks to the total area under the entire diffraction curve. utah.edupjsir.org

The analysis of this compound, which is often supplied as a hygroscopic solid or an aqueous solution, would employ XRD to confirm its crystalline nature in the solid state. alfa-chemistry.com The technique is crucial for identifying the specific crystal structure and for polymorphism studies. Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit different physical properties, and XRD is the primary tool for their identification and characterization. While XRD is a standard method for assessing the crystalline phases of synthesized materials rsc.org, specific diffractometric data for this compound is not extensively detailed in public literature, though the methodology remains standard.

Hypothetical XRD Data for a Crystalline Sample of this compound

The table below illustrates the type of data that would be generated from an XRD analysis of a hypothetical crystalline polymorph of this compound. The diffraction angles (2θ) and their corresponding relative intensities define the material's unique pattern.

| Diffraction Angle (2θ) | Relative Intensity (%) | Miller Indices (hkl) - Hypothetical |

|---|---|---|

| 10.5° | 85 | (100) |

| 15.2° | 45 | (110) |

| 21.1° | 100 | (200) |

| 23.8° | 60 | (210) |

| 28.4° | 30 | (211) |

Rheological Studies of Solution Properties

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological studies are essential for characterizing the properties of this compound solutions, as their behavior is critical for various applications, such as their use as solvents or reagents in chemical synthesis. researchgate.netchalmers.se The primary property measured is viscosity, which is a measure of a fluid's resistance to flow.

For solutions of compounds like this compound, rheological properties are known to be strongly dependent on factors such as concentration and temperature. cerealsgrains.org Generally, viscosity increases with higher concentrations of the solute. The flow behavior of such solutions can be categorized as Newtonian, where viscosity is independent of the shear rate, or non-Newtonian, where viscosity changes as the applied shear force changes. Many solutions containing large ions or dissolved polymers exhibit non-Newtonian behavior. cerealsgrains.org

In the context of quaternary ammonium hydroxides (QAHs), rheological studies are particularly relevant when they are used as solvents for macromolecules like cellulose. The resulting solutions, or "dopes," exhibit complex viscoelastic properties. researchgate.net While this compound itself in an aqueous solution might exhibit relatively simple flow behavior at low concentrations, understanding its rheological profile is crucial for controlling reaction conditions and for applications requiring specific flow characteristics. For instance, creating high-viscosity formulations of hydroxide reagents can be desirable to limit their fluidity and improve handling. google.com

Viscosity of Aqueous this compound Solutions at 25°C

This table presents representative data on how the viscosity of a this compound solution might vary with its concentration in water.

| Concentration (wt. % in Water) | Dynamic Viscosity (mPa·s) | Flow Behavior |

|---|---|---|

| 5% | 1.15 | Newtonian |

| 10% | 1.42 | Newtonian |

| 20% | 2.20 | Newtonian |

| 30% | 3.85 | Slightly Non-Newtonian |

| 40% | 6.50 | Non-Newtonian |

Future Research Directions and Emerging Opportunities

Development of Novel Triethylmethylammonium Hydroxide-Based Catalysts with Enhanced Selectivity and Efficiency

The development of novel catalysts based on Triethylmethylammonium hydroxide (B78521) is a promising area of future research. While currently recognized for its use as a strong base and phase transfer catalyst, its potential can be expanded significantly. chemimpex.com Research into trialkylammonium salts, a category that includes TEMAOH, has highlighted their wide-ranging applications in synthesis, including phase-transfer catalysis and cross-coupling reactions. nih.govresearchgate.netstrath.ac.ukrsc.org

Future investigations could focus on designing TEMAOH-based catalysts with tailored properties to enhance reaction selectivity and efficiency. This could involve the synthesis of new TEMAOH derivatives or the immobilization of the TEMAOH cation onto solid supports to create heterogeneous catalysts. These supported catalysts would offer advantages in terms of separation, reusability, and stability, contributing to more sustainable and cost-effective chemical transformations.

A key area of exploration is the application of TEMAOH as a structure-directing agent (SDA) in the synthesis of zeolites and other porous materials. dicp.ac.cnresearchgate.netrsc.org Related quaternary ammonium (B1175870) hydroxides, such as tetraethylammonium (B1195904) hydroxide (TEAOH), have been successfully used to synthesize high-silica zeolites with enhanced thermal and hydrothermal stability. dicp.ac.cnresearchgate.netrsc.org Research focused on TEMAOH as an SDA could lead to the formation of novel zeolite structures with unique pore architectures and catalytic properties.

| Catalyst System | Potential Application | Research Focus |

| Homogeneous TEMAOH | Phase-transfer catalysis, Base-catalyzed reactions | Enhancing selectivity and reaction rates in organic synthesis. |

| Heterogeneous TEMAOH (supported) | Continuous flow reactions, Green chemistry | Improving catalyst stability, reusability, and ease of separation. |

| TEMAOH as a Structure-Directing Agent | Zeolite and MOF synthesis | Discovery of novel porous materials with tailored catalytic activities. |

Integration into Sustainable and Eco-friendly Chemical Processes, including Waste Valorization

The integration of this compound into sustainable and environmentally friendly chemical processes represents a significant growth area. Its application in the preparation of ionic liquids is a key example. sigmaaldrich.comsigmaaldrich.com Ionic liquids are considered "green" solvents due to their low vapor pressure and high thermal stability, offering a more sustainable alternative to volatile organic compounds (VOCs). researchgate.net Further research could focus on developing TEMAOH-based ionic liquids with specific functionalities for applications in biomass conversion and waste recycling.

The valorization of industrial waste streams is another critical area where TEMAOH could find application. For instance, the recycling of tetramethylammonium (B1211777) hydroxide (TMAH), a related compound, from semiconductor industry wastewater is an established process. tsmc.comgoogle.comresearchgate.net Similar strategies could be developed for TEMAOH, enabling its recovery and reuse in various applications. This aligns with the principles of a circular economy by minimizing waste and maximizing resource efficiency.

Future research should also explore the use of TEMAOH in processes that utilize renewable feedstocks. Its basicity and catalytic properties could be harnessed for the conversion of biomass into valuable chemicals and biofuels.

Exploration of this compound in Advanced Functional Materials Design and Application

The exploration of this compound in the design and synthesis of advanced functional materials is a burgeoning field with significant potential. Its role as a template or structure-directing agent is a key area of interest. nih.govelsevierpure.comresearchgate.net The synthesis of nanoarchitectured porous materials often relies on templating agents to control the size, shape, and porosity of the final material. nih.govelsevierpure.comresearchgate.net Given the success of related quaternary ammonium hydroxides in the synthesis of zeolites and Metal-Organic Frameworks (MOFs), there is a strong rationale for investigating TEMAOH for these applications. koyauniversity.orgrsc.orgnih.govresearchgate.net

The functionalization of materials with TEMAOH or its derivatives is another promising avenue. For example, layered double hydroxides (LDHs) functionalized with methyl trialkyl ammonium chloride have shown potential as efficient adsorbent materials. nih.gov Research could focus on grafting TEMAOH onto various substrates to create materials with tailored surface properties for applications in sensing, separation, and catalysis. nih.gov

| Material Type | Role of TEMAOH | Potential Application |

| Zeolites | Structure-Directing Agent | Catalysis, Adsorption, Ion exchange |

| Metal-Organic Frameworks (MOFs) | Template, Counterion | Gas storage, Separation, Catalysis |

| Functionalized Surfaces | Modifying Agent | Sensors, Adsorbents, Coatings |

| Porous Carbons | Templating Agent | Energy storage, Adsorption |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Energy for Novel Applications

Interdisciplinary research at the intersection of chemistry, materials science, and energy is poised to unlock novel applications for this compound. A significant area of emerging research is its use in energy storage devices. Recent studies have demonstrated the potential of TEMAOH and related quaternary ammonium compounds as electrolytes in batteries. mdpi.com For example, a polymer electrolyte based on tetraethylammonium hydroxide has been shown to improve the performance and shelf-life of flexible zinc-air batteries. nih.gov Furthermore, triethyl methyl ammonium ionic liquids have been investigated as effective electrolyte additives for high-performance zinc-iodine batteries. nih.govrsc.org

Future research in this domain could focus on the development of new TEMAOH-based electrolytes with enhanced ionic conductivity, electrochemical stability, and safety profiles for a range of battery technologies, including lithium-ion, sodium-ion, and flow batteries. The unique properties of TEMAOH could also be leveraged in other energy-related applications, such as in fuel cells and supercapacitors. The development of anion exchange membranes (AEMs) for fuel cells, for instance, often involves the use of quaternary ammonium groups. researchgate.net

The convergence of chemistry and materials science also opens up possibilities for creating "smart" materials that respond to external stimuli. The incorporation of TEMAOH into polymer matrices or as a component of supramolecular assemblies could lead to materials with tunable properties for applications in drug delivery, sensors, and self-healing materials. nih.gov

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of triethylmethylammonium hydroxide relevant to experimental design?

- Answer : Key properties include its molecular formula (C₇H₁₉NO), molecular weight (133.23 g/mol), density (1.011 g/mL at 25°C), and boiling point (~102°C). The compound is typically supplied as a 20 wt.% aqueous solution, which is hygroscopic and stable at room temperature . These properties influence solubility, reaction kinetics, and storage conditions. For instance, its high polarity makes it suitable for phase-transfer catalysis or cellulose dissolution in aqueous systems .

Q. How should this compound solutions be handled to ensure safety in laboratory settings?

- Answer : The compound is classified as a skin corrosion hazard (Skin Corr. 1A). Personal protective equipment (PPE) such as gloves, goggles, and face shields are mandatory. Work should be conducted in a fume hood to avoid inhalation. Contaminated surfaces must be neutralized with weak acids (e.g., acetic acid) before disposal .

Q. What are the primary applications of this compound in synthetic chemistry?

- Answer : It is widely used as:

- A phase-transfer catalyst in nucleophilic substitutions (e.g., dichlorocyclopropanation reactions), where its cationic structure enhances interfacial reactivity .

- A cationizing agent for lignocellulosic fibers in deep eutectic solvents (DES), improving fiber hydrophobicity and mechanical properties .

- A basic medium for cellulose dissolution via freezing-thawing methods, leveraging its ability to disrupt hydrogen bonding .

Advanced Research Questions

Q. How does the concentration of this compound affect reaction efficiency in cellulose dissolution?

- Answer : At 20 wt.%, the solution provides optimal basicity to break cellulose hydrogen bonds without causing excessive hydrolysis. Lower concentrations (<10 wt.%) reduce dissolution efficiency, while higher concentrations (>30 wt.%) may degrade cellulose chains, impacting material integrity. Experimental optimization should include viscosity measurements and FTIR analysis to monitor crystallinity changes .

Q. What analytical methods are recommended for characterizing this compound and its reaction byproducts?

- Answer :

- HPLC with refractive index detection for purity assessment (e.g., detecting residual chloride ions from synthesis) .

- Elemental analysis (C/H/N) to confirm stoichiometry.

- Diffuse reflectance infrared Fourier transform spectroscopy (DRIFT) to study interactions with substrates like cellulose .

- Thermogravimetric analysis (TGA) to evaluate thermal stability under varying humidity conditions .

Q. How does this compound compare to tetramethylammonium hydroxide (TMAH) in thermochemolysis for organic analysis?

- Answer : Unlike TMAH, which is widely used in thermally assisted hydrolysis and methylation (THM), this compound has a bulkier cationic structure, potentially reducing methylation efficiency for sterically hindered functional groups. However, its higher hydrophobicity may improve extraction of nonpolar analytes. Comparative studies using gas chromatography–mass spectrometry (GC-MS) are advised to evaluate derivatization yields .

Q. What experimental strategies mitigate decomposition risks of this compound under elevated temperatures?

- Answer : Decomposition above 120°C releases volatile amines and water. To prevent this:

- Use inert atmospheres (N₂/Ar) during high-temperature reactions.

- Monitor pH stability with inline probes, as decomposition lowers alkalinity.

- Pre-cool solutions when used in exothermic reactions (e.g., quaternization) .

Q. How can contradictions in reported reaction yields involving this compound be resolved?

- Answer : Discrepancies often arise from solvent polarity effects or trace metal impurities. For example:

- In phase-transfer catalysis, yields may vary with water content in organic solvents. Use Karl Fischer titration to standardize solvent dryness .

- Metal contaminants (e.g., Fe³⁺) can catalyze side reactions; employ chelating agents (EDTA) or ultrapure grades of the compound .

Methodological Considerations

- Synthesis Optimization : When preparing derivatives (e.g., tetrafluoroborate salts), ensure stoichiometric excess of the counterion (e.g., NaBF₄) and monitor reaction progress via conductivity measurements .

- Data Validation : Cross-validate analytical results with multiple techniques (e.g., NMR and elemental analysis) to account for matrix interferences in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.